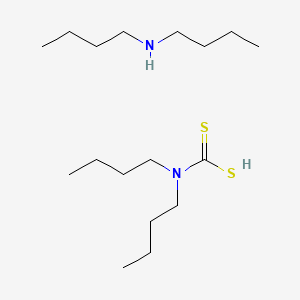![molecular formula C21H20N4O B13746827 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol CAS No. 2475-42-5](/img/structure/B13746827.png)
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is an organic compound with the molecular formula C21H20N4O. It is a type of azo compound, characterized by the presence of two phenyl rings connected by azo groups (-N=N-). This compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol typically involves the diazotization of m-toluidine followed by coupling with p-cresol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with p-cresol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Halogenation, nitration, and sulfonation can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol has various applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-phenol
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-aniline
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-naphthol
Uniqueness
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity compared to other similar azo compounds.
特性
CAS番号 |
2475-42-5 |
|---|---|
分子式 |
C21H20N4O |
分子量 |
344.4 g/mol |
IUPAC名 |
4-methyl-2-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C21H20N4O/c1-14-5-4-6-17(11-14)22-24-19-9-8-18(13-16(19)3)23-25-20-12-15(2)7-10-21(20)26/h4-13,26H,1-3H3 |
InChIキー |
ZWGIWBPSFVJJAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


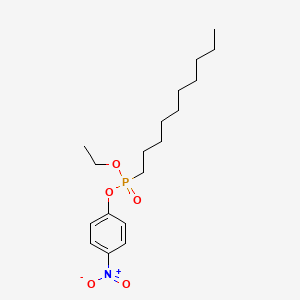

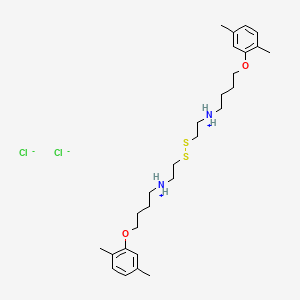
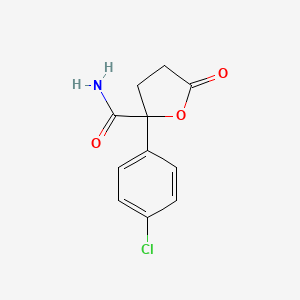
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
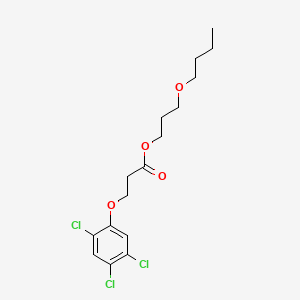
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
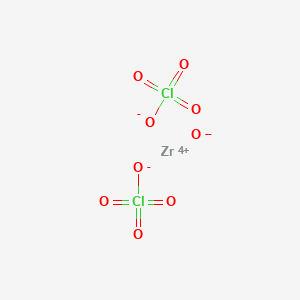
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
